1-Ethyl-2-methyl-1H-indole

Catalog No.
S794818
CAS No.
40876-94-6
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-methyl-1H-indole

CAS Number

40876-94-6

Product Name

1-Ethyl-2-methyl-1H-indole

IUPAC Name

1-ethyl-2-methylindole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3

InChI Key

XMOWAIVXKJWQBJ-UHFFFAOYSA-N

SMILES

CCN1C(=CC2=CC=CC=C21)C

Canonical SMILES

CCN1C(=CC2=CC=CC=C21)C

Synthesis

Several methods have been reported for the synthesis of 1-ethyl-2-methyl-1H-indole. One common approach involves the condensation reaction of N-ethylformamide with 2-methylbenzaldehyde in the presence of an acidic catalyst. [] This reaction results in the formation of the desired indole core structure.

Another method utilizes the Fischer indole synthesis, which involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde. In this case, N-ethyl-N'-phenylhydrazine is reacted with 2-butanone to yield 1-ethyl-2-methyl-1H-indole.

Potential Applications

-Ethyl-2-methyl-1H-indole has been explored for its potential applications in various scientific research fields, including:

  • Medicinal Chemistry: Due to the presence of the indole ring, 1-ethyl-2-methyl-1H-indole shares structural similarities with various biologically active natural products and pharmaceuticals. Researchers have investigated its potential as a lead compound for the development of new drugs targeting various diseases. [, ]
  • Material Science: The unique properties of 1-ethyl-2-methyl-1H-indole, such as its ability to form self-assembled structures, have made it a potential candidate for the development of new functional materials. Studies have explored its application in organic electronics and sensor development. [, ]
  • Organic Synthesis: 1-Ethyl-2-methyl-1H-indole can serve as a valuable building block for the synthesis of more complex molecules. Its reactive indole ring allows for further functionalization through various chemical reactions. []

1-Ethyl-2-methyl-1H-indole is a chemical compound belonging to the indole family, characterized by its unique bicyclic structure which consists of a fused benzene and pyrrole ring. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 159.232 g/mol. The compound exhibits properties typical of indoles, including reactivity in electrophilic substitution reactions due to the electron-rich nature of the indole nitrogen atom .

Currently, there is no scientific research readily available on the specific mechanism of action of 1-Ethyl-2-methyl-1H-indole in biological systems.

Limited information is available on the safety hazards of 1-Ethyl-2-methyl-1H-indole. As a general precaution for handling organic compounds, it is recommended to wear gloves, safety glasses, and work in a well-ventilated fume hood.

Future Research Directions

1-Ethyl-2-methyl-1H-indole serves as a precursor for the synthesis of more complex heterocyclic indole compounds. Research efforts are focused on utilizing this compound as a building block for novel molecules with potential applications in various fields, including:

  • Medicinal Chemistry: Development of new drugs targeting specific diseases. Studies have explored the use of indole derivatives as antimycobacterial agents (against tuberculosis) and aromatase inhibitors (for hormone-dependent cancers) [].
  • Material Science: Indole-based materials are being investigated for their potential applications in organic electronics and optoelectronic devices.
, primarily electrophilic substitutions. The preferred site for such reactions is generally the C-3 position due to the stability of the resulting cationic intermediates. This compound can also undergo alkylation and acylation reactions, and it can be formylated using methods such as the Vilsmeier-Haack reaction, which involves treating it with phosphorus oxychloride and a formamide .

The biological activity of 1-Ethyl-2-methyl-1H-indole has been explored in several studies. It is known to interact with various biological targets, including enzymes and receptors. Notably, this compound acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses and cellular signaling pathways . Additionally, it has been associated with potential anticancer properties, showing efficacy in inducing apoptosis in cancer cells and inhibiting cell proliferation .

Several synthesis methods for 1-Ethyl-2-methyl-1H-indole have been documented:

  • Electrophilic Substitution: This method involves the introduction of ethyl and methyl groups onto the indole ring through electrophilic aromatic substitution.
  • Vilsmeier-Haack Reaction: This reaction can be employed for formylation, allowing for the introduction of aldehyde functional groups .
  • Alkylation: Indoles can be alkylated using alkyl halides under elevated temperatures to yield various derivatives .

1-Ethyl-2-methyl-1H-indole has several applications:

  • Medicinal Chemistry: It serves as a precursor in synthesizing biologically active compounds, particularly indole derivatives that exhibit therapeutic properties.
  • Green Chemistry: The compound is involved in sustainable synthesis processes, enhancing yields while minimizing environmental impact .
  • Nanocatalysis: It plays a role in catalytic reactions that promote efficient chemical transformations .

Research indicates that 1-Ethyl-2-methyl-1H-indole interacts with various biomolecules:

  • It has shown inhibitory effects on aldose reductase and aldehyde reductase enzymes, which are involved in metabolic pathways linked to diabetes .
  • The compound's interaction with the aryl hydrocarbon receptor suggests its potential role in modulating immune responses and inflammation .

Several compounds share structural similarities with 1-Ethyl-2-methyl-1H-indole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylindoleIndole derivativeExhibits different biological activities
2-EthylindoleIndole derivativeDifferent substitution pattern on the indole ring
3-MethylindoleIndole derivativeKnown for its distinct odor (skatole)
5-MethoxyindoleMethoxy-substituted indoleExhibits unique pharmacological properties

These compounds differ mainly in their substitution patterns and functional groups, which influence their reactivity and biological activities. The unique combination of ethyl and methyl groups in 1-Ethyl-2-methyl-1H-indole contributes to its distinctive properties compared to these related compounds.

XLogP3

3.1

Other CAS

40876-94-6

General Manufacturing Information

1H-Indole, 1-ethyl-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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